molecular formula C17H19NO5S B2934346 N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 331750-12-0

N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine

Cat. No.: B2934346
CAS No.: 331750-12-0
M. Wt: 349.4
InChI Key: QARNENQDIHRPLH-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine (CAS 333458-38-1) is a sulfonamide-glycine derivative of interest in organic and medicinal chemistry research. This compound, with the molecular formula C₁₇H₁₉NO₅S and a molecular weight of 349.40 g/mol, is characterized as a white to off-white solid . It is a valuable building block in the solid-phase synthesis of diverse compound libraries, including aldehydes, ketones, oximes, amines, and hydroxamic acids . Researchers utilize this chemical as a key intermediate for developing potential protease inhibitors and other biologically active molecules, making it particularly useful in drug discovery and chemical biology platforms . The product is offered with high purity (typically ≥95% or 99%) and is available for immediate shipment from global stock . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-15-8-10-16(11-9-15)24(21,22)18(12-17(19)20)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARNENQDIHRPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique chemical structure, exhibits potential applications in medicinal chemistry due to its enzyme inhibition properties and receptor interactions.

Chemical Structure and Properties

  • Molecular Formula : C17H19NO5S
  • Molar Mass : 329.40 g/mol

The compound features a sulfonyl group attached to an ethoxyphenyl moiety and a methylphenyl group, which enhances its binding affinity to various biological targets. This structural composition is crucial for its biological activity, allowing it to modulate enzymatic pathways involved in disease processes .

Mechanisms of Biological Activity

Research indicates that this compound acts primarily through:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is beneficial in therapeutic contexts where enzyme modulation is required.
  • Receptor Interaction : It interacts with various receptors, potentially affecting signaling pathways critical in disease mechanisms.

The sulfonyl group is particularly significant as it enhances the compound's binding properties, making it a candidate for further drug development studies .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionSignificant inhibition of target enzymes
Receptor InteractionModulation of various receptor pathways
Therapeutic PotentialCandidate for drug development in various diseases

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Anticancer Activity : Similar compounds have demonstrated significant anticancer effects, with IC50 values indicating effective inhibition of cancer cell proliferation. For instance, derivatives of sulfonamide compounds have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Neuroprotective Effects : Analogous compounds have been identified as D3 dopamine receptor agonists, exhibiting neuroprotective properties against dopaminergic neuron degeneration. This suggests that this compound may also possess similar neuroprotective capabilities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the ethoxy and sulfonamide functionalities can significantly impact the biological activity of related compounds. The following table summarizes some structurally similar compounds and their unique features:

Table 2: Comparison of Structurally Similar Compounds

Compound NameStructure CharacteristicsUnique Features
N-(4-methylphenyl)-N-(2-thienyl)glycineContains thienyl instead of ethoxyPotential use in neuropharmacology
N-[3-(trifluoromethyl)phenyl]sulfonamideTrifluoromethyl group enhances lipophilicityIncreased potency against certain targets
N-(2-hydroxyphenyl)-N-(4-methylphenyl)glycineHydroxyl group increases solubilityEnhanced bioavailability

The distinct combination of functionalities in this compound contributes to its efficacy and stability compared to similar compounds .

Comparison with Similar Compounds

Substituent Effects on Aryl Groups

The substituents on the phenyl rings significantly influence physicochemical and biological properties:

Compound Name R1 (Sulfonyl Group) R2 (N-Substituent) Glycine Form Key Differences vs. Target Compound Reference
N-[(4-Ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine 4-Ethoxy 4-Methylphenyl Free acid Reference compound
N-(4-Methoxyphenyl)-N-(phenylsulfonyl)glycine Phenyl 4-Methoxyphenyl Free acid Methoxy instead of ethoxy; phenylsulfonyl
N-p-Tosylglycine (N-[(4-methylphenyl)sulfonyl]glycine) 4-Methylphenyl H Free acid Lacks ethoxy and 4-methylphenyl on nitrogen
N-(4-Fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 4-Methylphenyl 4-Fluorobenzyl Amide Amide form; fluorobenzyl substituent
Ethyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate Phenyl 3-Chloro-4-fluorophenyl Ester Esterified carboxylate; halogenated aryl

Key Observations :

  • Electron-donating vs.
  • Steric effects : The 4-methylphenyl group on nitrogen (R2) introduces steric bulk absent in N-p-tosylglycine (), which may influence conformational flexibility and target engagement.

Backbone Modifications: Acid vs. Ester vs. Amide

The glycine backbone’s terminal group (carboxylic acid, ester, or amide) impacts solubility and metabolic stability:

Compound Name Backbone Modification Molecular Weight Functional Impact Reference
This compound Free acid 395.45 g/mol* Enhanced hydrophilicity; ionizable at physiological pH
Ethyl 2-({N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate Ester-linked benzoate 496.58 g/mol Increased lipophilicity; prodrug potential
N~2~-[(4-Ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide Amide 378.44 g/mol* Reduced acidity; improved protease resistance

Notes:

  • *Calculated molecular weights based on formula.
  • Ester derivatives (e.g., ) are often used to enhance cell membrane permeability, while amides () resist enzymatic hydrolysis .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine to improve yield and purity?

  • Methodology : Use a coupling agent system (e.g., EDC/HOBt) in anhydrous DMF under nitrogen protection, as demonstrated for structurally analogous sulfonamide-glycine derivatives . Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, gradient elution). Validate purity using 1H^1H-NMR and 13C^{13}C-NMR to confirm the absence of unreacted starting materials or byproducts.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Approach : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with 1H^1H-NMR and 13C^{13}C-NMR to resolve sulfonyl and ethoxy group environments . For crystallinity assessment, employ X-ray diffraction (if crystalline) or dynamic light scattering (DLS) for amorphous forms.

Q. How do solubility and stability profiles impact experimental design for this compound?

  • Guidelines : Perform solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–13) to identify optimal conditions for biological assays. Stability studies under light, heat, and humidity (e.g., ICH Q1A guidelines) ensure data reproducibility .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Recommendations : Prioritize enzyme inhibition assays (e.g., fluorescence-based or HPLC-coupled) targeting sulfonamide-sensitive pathways. Use cell viability assays (MTT, ATP-luciferase) to rule out cytotoxicity before advancing to mechanistic studies .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental bioactivity data for this compound?

  • Strategy : Apply density functional theory (DFT) to model electronic interactions between the sulfonyl group and target enzymes. Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50_{50} values to validate binding hypotheses. Use ICReDD’s reaction path search methods to reconcile discrepancies between computational predictions and observed kinetics .

Q. What advanced NMR techniques can clarify stereochemical ambiguities in derivatives of this compound?

  • Techniques : Utilize 1H^1H-1H^1H COSY and NOESY for spatial proximity analysis. For chiral centers, employ chiral shift reagents or derivatization with Mosher’s acid to assign absolute configurations .

Q. How to address discrepancies in enzyme inhibition data across different assay platforms?

  • Resolution : Normalize data using Z-factor statistics to account for plate-to-plate variability. Cross-validate results with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) and apply multivariate analysis to identify confounding variables (e.g., buffer ionic strength, redox conditions) .

Q. What methodologies enable the study of metabolic stability in hepatic microsomes?

  • Protocol : Incubate the compound with pooled human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS. Use kinetic modeling (e.g., Michaelis-Menten) to estimate intrinsic clearance and CYP450 isoform contributions .

Critical Considerations for Researchers

  • Synthetic Challenges : The ethoxy and sulfonyl groups may hydrolyze under acidic/basic conditions. Use protecting groups (e.g., tert-butyl for sulfonamides) during multi-step syntheses .
  • Data Reproducibility : Document solvent lot numbers and humidity levels during crystallization, as polymorphic forms can alter bioavailability .
  • Ethical Compliance : Adhere to safety protocols for sulfonamide handling (e.g., PPE, fume hoods) as outlined in ChemScene LLC guidelines .

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